4(3H)-Quinazolinone, 2-methylthio-3-phenyl-
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Overview
Description
4(3H)-Quinazolinone, 2-methylthio-3-phenyl- is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a methylthio group at the 2-position and a phenyl group at the 3-position of the quinazolinone ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4(3H)-Quinazolinone, 2-methylthio-3-phenyl- typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzamide with phenylisothiocyanate in the presence of a base, followed by cyclization under acidic conditions to yield the desired quinazolinone derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4(3H)-Quinazolinone, 2-methylthio-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone ring can be reduced to the corresponding dihydroquinazolinone using reducing agents like sodium borohydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Nitro or halogenated quinazolinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating diseases such as cancer and bacterial infections.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 2-methylthio-3-phenyl- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Thioxoquinazoline derivatives: These compounds share a similar quinazolinone core but with different substituents, such as thioxo groups.
Pyridothienopyrimidine derivatives: These compounds have a fused pyridine-thieno-pyrimidine ring system and exhibit similar biological activities.
Uniqueness: 4(3H)-Quinazolinone, 2-methylthio-3-phenyl- is unique due to the presence of both a methylthio group and a phenyl group, which confer distinct chemical and biological properties. This combination of substituents can enhance its activity and selectivity in various applications .
Properties
IUPAC Name |
2-methylsulfanyl-3-phenylquinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-19-15-16-13-10-6-5-9-12(13)14(18)17(15)11-7-3-2-4-8-11/h2-10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXNXRQGSOJIKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60224765 |
Source
|
Record name | 4(3H)-Quinazolinone, 2-methylthio-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60224765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73987-32-3 |
Source
|
Record name | 4(3H)-Quinazolinone, 2-methylthio-3-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073987323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4(3H)-Quinazolinone, 2-methylthio-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60224765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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